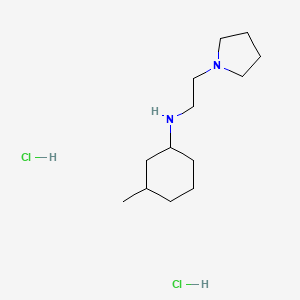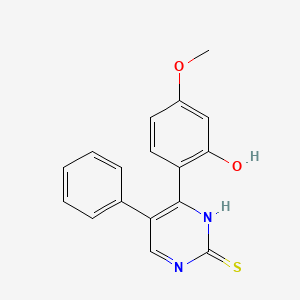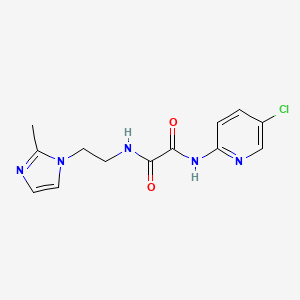![molecular formula C6H12ClF2N B2454007 [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2490344-64-2](/img/structure/B2454007.png)
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Mecanismo De Acción
Mode of Action
It’s known that difluoromethylation processes are based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s . This suggests that the compound may interact with its targets through the formation of these bonds, leading to changes in the target molecules.
Biochemical Pathways
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (15759) and its form (powder) suggest that it may have good bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride typically involves the difluoromethylation of cyclobutyl intermediates. One common method includes the use of difluorocarbene reagents, which react with cyclobutyl precursors under controlled conditions to introduce the difluoromethyl group . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability . The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoromethylated cyclobutyl ketones, alcohols, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- [(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride
- [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride
Uniqueness
[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride is unique due to its specific difluoromethyl group attached to a cyclobutyl ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it offers enhanced stability, solubility, and binding affinity, making it a valuable tool in various research applications .
Propiedades
IUPAC Name |
[(1R,2R)-2-(difluoromethyl)cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-4(5)3-9;/h4-6H,1-3,9H2;1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYFVXBCHITTHD-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453924.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2453925.png)
![5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2453926.png)

![2-[Methyl-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]amino]-5-(trifluoromethyl)benzaldehyde](/img/structure/B2453931.png)






![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B2453943.png)


